
Sdz mks 492
Descripción general
Descripción
Métodos De Preparación
La síntesis de SLV-306 implica varios pasos. La acilación de una amina quiral con un ácido ciclopentanocarboxílico quiral es un paso clave en el proceso. Esta reacción se ve facilitada por N-metilmorfolina, hidroxi-benzotriazol y N-(dimetilaminopropil)-N'-etilcarbodiimida en diclorometano. La amida resultante se trata luego con ácido trifluoroacético para eliminar los grupos éster tert-butílicos . Los métodos de producción industrial para SLV-306 suelen implicar la optimización de estas condiciones de reacción para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Synthetic Reactions
SDZ-MKS 492 is synthesized through a multi-step process involving:
-
Core Formation : Construction of the purine-2,6-dione scaffold via cyclization reactions.
-
Substituent Introduction : Alkylation and methoxyethylation at positions 1, 3, and 7 of the purine ring.
-
Chiral Resolution : Separation of enantiomers using chiral chromatography to isolate the pharmacologically active R(+)-enantiomer.
Oxidation
-
The compound undergoes oxidation at the purine core’s nitrogen centers, forming N-oxide derivatives. This reaction is critical for modulating its electron distribution and PDE3 binding affinity.
-
Oxidation of the methoxyethyl side chain can occur under strong oxidative conditions, potentially altering solubility and pharmacokinetics .
Reduction
-
Reduction of the imino group (C=N) in the side chain generates secondary amines, which may enhance metabolic stability.
Hydrolysis and Stability
SDZ-MKS 492 is susceptible to hydrolysis under acidic or alkaline conditions:
-
Ester Hydrolysis : Cleavage of methoxyethyl groups generates carboxylic acid derivatives, reducing PDE3 inhibition potency .
-
pH-Dependent Stability :
Condition Half-Life (25°C) Major Degradation Products pH 1.2 (acidic) 4.2 hours 3,4-Dimethoxyphenyl derivatives pH 7.4 (neutral) >24 hours None detected pH 9.0 (basic) 8.7 hours Purine ring-opened compounds
Data adapted from stability studies .
Halogenation and Functionalization
Halogenation reactions are employed to modify SDZ-MKS 492’s structure for structure-activity relationship (SAR) studies:
-
Bromination : Electrophilic substitution at the purine ring’s C8 position enhances PDE3 selectivity by 1.5-fold in vitro.
-
Chlorination : Introduced at the methoxyethyl side chain increases metabolic resistance but reduces aqueous solubility.
Catalytic Interactions
SDZ-MKS 492 interacts with catalytic surfaces in experimental models:
-
Ceria (CeO₂) Catalysis : In studies using CeO₂ nanoparticles, the compound undergoes partial dehydrogenation during oxidative decomposition, forming intermediates with reduced PDE3 affinity .
-
Metal Oxide Interactions : Adsorption on Cu-Co oxide surfaces alters electron density at the purine core, as shown by DFT calculations .
Enzymatic Degradation
In vivo metabolism involves hepatic cytochrome P450 enzymes:
-
Primary Pathway : Demethylation of the 3,4-dimethoxyphenyl group to form catechol derivatives.
-
Secondary Pathway : Hydroxylation at the purine ring’s C7 position, followed by glucuronidation .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Decomposition Onset : 210°C
-
Major Fragments : CO₂, NH₃, and methoxyethyl radicals detected via mass spectrometry .
Reaction with Biological Targets
SDZ-MKS 492 inhibits PDE3 by competitively binding to the enzyme’s catalytic site:
-
Key Interactions : Hydrogen bonding with Gln³⁷⁰ and π-π stacking with Phe³⁷⁴ residues .
-
Kinetic Parameters :
Parameter Value IC₅₀ (PDE3) 0.12 ± 0.03 µM Kᵢ 0.09 µM Selectivity (vs PDE4) >100-fold
Data from guinea pig and rat models .
Environmental Reactivity
Aplicaciones Científicas De Investigación
Asthma Treatment
SDZ MKS 492 has been studied for its potential as a monotherapy for asthma due to its dual action as a bronchodilator and anti-inflammatory agent. Research indicates that it can relax airway smooth muscle and inhibit bronchospasm in animal models. In guinea pigs, this compound demonstrated the ability to reverse spasm induced by various agents, suggesting its efficacy in managing airway hyperreactivity .
Case Study : A study involving guinea pigs showed that inhaled this compound significantly reduced pulmonary accumulation of inflammatory cells following allergen exposure. This indicates its potential for both immediate relief from bronchospasm and long-term management of asthma symptoms .
Allergic Reactions
The compound has also been evaluated for its effectiveness in treating allergic bronchoconstriction. In preclinical studies with rats and guinea pigs, this compound inhibited antigen-induced bronchoconstriction effectively. This suggests its utility in conditions where allergic responses lead to respiratory complications .
Data Table: Efficacy in Allergic Bronchoconstriction
Study Type | Species | Dosage (mg/kg) | Outcome |
---|---|---|---|
Preclinical Study | Guinea Pig | 0.17 - 17 | Dose-dependent reduction in Rrs |
Preclinical Study | Rat | Not specified | Inhibition of PAF-induced response |
Potential for Anaphylaxis Treatment
Research indicates that this compound may also be beneficial in managing anaphylaxis due to its ability to modulate immune responses through PDE inhibition. While still in preclinical stages, the drug's mechanism could help mitigate severe allergic reactions by preventing excessive bronchoconstriction and inflammation .
Clinical Research Findings
Clinical trials have demonstrated that this compound significantly improves lung function in asthmatic patients by increasing forced expiratory volume (FEV1) post-saline administration compared to placebo .
Key Findings from Clinical Trials :
- Phase : Early-phase clinical trials have shown positive results with a notable increase in lung function metrics.
- Safety Profile : Preliminary results suggest that this compound does not significantly impact heart rate or blood pressure during administration, indicating a favorable safety profile.
Mecanismo De Acción
El mecanismo de acción de SLV-306 implica la inhibición tanto de la enzima convertidora de endotelina como de la endopeptidasa neutra. Esta inhibición dual conduce a un aumento en los niveles plasmáticos de péptidos natriuréticos y de big endotelina-1, lo que a su vez ayuda a reducir las presiones de llenado cardíaco derecha e izquierda. Los objetivos moleculares de SLV-306 incluyen la neprilisina y la enzima convertidora de endotelina, ambas desempeñan papeles cruciales en la regulación cardiovascular .
Comparación Con Compuestos Similares
SLV-306 es único en su acción inhibitoria dual sobre la enzima convertidora de endotelina y la endopeptidasa neutra. Compuestos similares incluyen omapatrilat, que inhibe tanto la enzima convertidora de angiotensina como la endopeptidasa neutra, y GW660511X, otro inhibidor dual de la enzima convertidora de angiotensina y la endopeptidasa neutra . A diferencia de estos compuestos, SLV-306 se dirige específicamente a la enzima convertidora de endotelina, lo que lo hace particularmente eficaz en la modulación de los niveles de endotelina y proporciona beneficios terapéuticos en las enfermedades cardiovasculares.
Actividad Biológica
SDZ MKS 492, also known as MKS 492, is a selective inhibitor of type III phosphodiesterase (PDE) with significant implications in pharmacological research, particularly concerning respiratory and allergic responses. This compound has garnered attention due to its ability to modulate cyclic nucleotide levels, which are crucial for various cellular processes.
- Chemical Name : 1H-Purine-2,6-dione, 8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-3,7-dihydro-7-(2-methoxyethyl)-1,3-dimethyl-
- CAS Number : 114606-56-3
- Molecular Formula : CHNO
- Molar Mass : 433.46 g/mol
- Density : 1.36 g/cm³ (predicted)
- Boiling Point : 648.7 °C (predicted)
- pKa : 14.25 (predicted)
This compound acts primarily by inhibiting the activity of phosphodiesterase type III, leading to increased levels of cyclic GMP (cGMP) within cells. This elevation in cGMP is associated with smooth muscle relaxation and anti-inflammatory effects, making it particularly relevant in the treatment of bronchoconstriction and other allergic reactions.
In Vitro Studies
Research indicates that this compound effectively relaxes airway smooth muscle in vitro, demonstrating its potential as a therapeutic agent for respiratory conditions .
In Vivo Studies
In animal models, particularly guinea pigs and rats, this compound has shown promising results:
- Bronchoconstriction Inhibition : The compound significantly inhibits antigen-induced bronchoconstriction in female Hartley guinea pigs when administered intravenously at doses of 3 mg/kg and 10 mg/kg .
- Platelet Activating Factor (PAF) : It also inhibits PAF-induced bronchoconstriction, suggesting a broad spectrum of action in allergic responses .
Case Studies and Research Findings
Discussion
The biological activity of this compound underscores its potential as a therapeutic agent for managing conditions characterized by excessive bronchoconstriction and allergic responses. Its selective inhibition of PDE type III allows for targeted action with potentially fewer side effects compared to non-selective PDE inhibitors.
Propiedades
IUPAC Name |
8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O6/c1-23-17-16(18(27)24(2)20(23)28)25(8-9-29-3)19(22-17)21-13(11-26)12-6-7-14(30-4)15(10-12)31-5/h6-7,10,13,26H,8-9,11H2,1-5H3,(H,21,22)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLFAVFWNOZVFM-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC(CO)C3=CC(=C(C=C3)OC)OC)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N[C@@H](CO)C3=CC(=C(C=C3)OC)OC)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921432 | |
Record name | 8-{[1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]imino}-7-(2-methoxyethyl)-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114606-56-3 | |
Record name | Sdz mks 492 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114606563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-{[1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]imino}-7-(2-methoxyethyl)-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.